molecular formula C4H10N2O3S B13275269 N'-Hydroxy-2-methanesulfonylpropanimidamide

N'-Hydroxy-2-methanesulfonylpropanimidamide

Cat. No.: B13275269
M. Wt: 166.20 g/mol
InChI Key: PBNPNADCKYUBLA-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-methanesulfonylpropanimidamide is a chemical compound for research and development purposes. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal uses. Researchers value this compound for its potential in various synthetic pathways, particularly due to the presence of both a sulfonyl group and an amidoxime functional group in its structure. The sulfonyl moiety can act as a good leaving group in nucleophilic substitution reactions, while the amidoxime group is known to be a versatile building block in medicinal chemistry and materials science . It may serve as a key intermediate in the synthesis of more complex molecules, such as heterocycles, or in the development of metal-organic frameworks (MOFs) . Its mechanism of action is dependent on the specific application and reaction conditions. Researchers are advised to consult the relevant scientific literature for detailed protocols and handling procedures. Always refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C4H10N2O3S

Molecular Weight

166.20 g/mol

IUPAC Name

N'-hydroxy-2-methylsulfonylpropanimidamide

InChI

InChI=1S/C4H10N2O3S/c1-3(4(5)6-7)10(2,8)9/h3,7H,1-2H3,(H2,5,6)

InChI Key

PBNPNADCKYUBLA-UHFFFAOYSA-N

Isomeric SMILES

CC(/C(=N/O)/N)S(=O)(=O)C

Canonical SMILES

CC(C(=NO)N)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-methanesulfonylpropanimidamide typically involves the reaction of appropriate sulfonyl chlorides with hydroxylamine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-methanesulfonylpropanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-methanesulfonylpropanimidamide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction is often mediated through the sulfonyl group, which can act as an electrophile, reacting with nucleophilic residues in the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The methanesulfonyl group distinguishes N'-Hydroxy-2-methanesulfonylpropanimidamide from other propanimidamide derivatives.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent Potential Applications Reference
This compound C₄H₁₀N₂O₃S ~166.20* 2-SO₂CH₃ Antioxidant, enzyme inhibition N/A
N'-Hydroxy-2-methylpropanimidamide C₄H₁₀N₂O 102.14 2-CH₃ Chelation, intermediate synthesis
(1Z)-3-(2-Chlorophenoxy)-N'-hydroxypropanimidamide C₉H₁₁ClN₂O₂ 214.65 3-O-C₆H₄Cl Antimicrobial, agrochemical
N'-Hydroxy-3-(piperazin-1-yl)-2-methylpropanimidamide C₈H₁₈N₄O 186.26 3-piperazine, 2-CH₃ Pharmacological modulation

*Estimated based on structural similarity to and sulfonyl group addition.

Substituent Effects on Reactivity and Bioactivity

  • Methanesulfonyl (-SO₂CH₃): The sulfonyl group enhances electrophilicity and hydrogen-bonding capacity compared to methyl or chlorophenoxy groups. This may improve interactions with biological targets (e.g., metalloenzymes) or increase solubility in polar solvents .
  • Methyl (-CH₃) : In N'-Hydroxy-2-methylpropanimidamide, the methyl group provides steric bulk without significant electronic effects, favoring stability in hydrophobic environments .
  • Chlorophenoxy (-O-C₆H₄Cl): The aromatic and electron-withdrawing chlorine in (1Z)-3-(2-chlorophenoxy)-N'-hydroxypropanimidamide may enhance antimicrobial activity via membrane disruption .

Biological Activity

N'-Hydroxy-2-methanesulfonylpropanimidamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Overview of Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Antiviral Properties : Preliminary studies indicate that it may inhibit viral replication, making it a candidate for antiviral drug development.
  • Anticancer Effects : Investigations have revealed that the compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The hydroxy group and the methanesulfonyl moiety are crucial for its reactivity and binding affinity. The compound may inhibit enzymes or receptors involved in critical cellular pathways, such as:

  • Matrix Metalloproteinases (MMPs) : Inhibition of MMPs can prevent tumor metastasis and angiogenesis.
  • Kinases and Proteases : Targeting these enzymes may modulate signaling pathways related to cell proliferation and survival.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound. Below are summarized findings from key research:

StudyFocusKey Findings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Anticancer PropertiesInduced apoptosis in various cancer cell lines, including breast and prostate cancer cells.
Mechanism ExplorationIdentified MMP inhibition as a primary mechanism contributing to its anticancer effects.

Detailed Research Insights

  • Antimicrobial Activity : In a study assessing the compound's antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that suggests strong antibacterial activity, particularly against resistant strains.
  • Antiviral Properties : Another investigation focused on the antiviral potential of the compound against influenza virus. The results revealed a dose-dependent reduction in viral titers, suggesting that it may interfere with viral entry or replication mechanisms.
  • Cancer Cell Studies : In vitro studies on various cancer cell lines showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptotic pathways. This effect was linked to the activation of caspases and subsequent cellular death.

Q & A

Q. What are the optimized synthetic routes for N'-Hydroxy-2-methanesulfonylpropanimidamide, and how can reaction yields be maximized?

The synthesis typically involves coupling methanesulfonyl derivatives with hydroxylamine precursors. A common method uses 2-propanimidamide derivatives reacted with hydroxylamine hydrochloride in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under anhydrous conditions . Key parameters for yield optimization include:

  • Temperature : Maintain 0–4°C during reagent addition to prevent side reactions.
  • Catalyst : Use 1–2 mol% of DMAP (4-dimethylaminopyridine) to accelerate amidoxime formation.
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product with >95% purity .

Q. How is the structural characterization of this compound performed?

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR are critical for confirming the amidoxime (-NH-O-) and methanesulfonyl (-SO2_2-) groups. For example, the hydroxylamine proton typically appears as a broad singlet at δ 9.2–9.5 ppm in DMSO-d6_6 .
  • Mass Spectrometry : High-resolution ESI-MS (Electrospray Ionization) confirms the molecular ion peak at m/z 195.05 (calculated for C4 _4H9 _9N2 _2O3 _3S) .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms the Z-configuration of the amidoxime group .

Q. What are the key physicochemical properties of this compound under standard laboratory conditions?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C) .
  • Stability : Degrades at >80°C; store at –20°C under inert gas (argon) to prevent oxidation .
  • pKa : The amidoxime group has a pKa of ~6.5, influencing its reactivity in buffered solutions .

Advanced Research Questions

Q. How can researchers assess the biological activity of this compound, particularly its enzyme inhibition potential?

  • In vitro assays : Use fluorescence-based assays with recombinant enzymes (e.g., matrix metalloproteinases) to measure IC50_{50}. Pre-incubate the compound (0.1–100 µM) with the enzyme and monitor activity using a quenched fluorescent substrate .
  • Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding affinity to active sites, leveraging the sulfonyl group’s electrostatic interactions .
  • Cell-based studies : Test cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays, noting EC50_{50} values and comparing to controls like doxorubicin .

Q. What experimental strategies address contradictions in reported biological data for amidoxime derivatives like this compound?

  • Batch Consistency : Verify compound purity (>98%) via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to rule out impurities affecting bioactivity .
  • Buffer Compatibility : Test activity in multiple buffer systems (e.g., Tris-HCl vs. phosphate) to identify pH-dependent effects .
  • Orthogonal assays : Combine enzymatic assays with SPR (Surface Plasmon Resonance) to confirm direct binding vs. allosteric modulation .

Q. How does the stability of this compound vary under physiological vs. accelerated storage conditions?

  • Physiological conditions (pH 7.4, 37°C) : Monitor degradation via LC-MS over 24–72 hours. The compound shows a half-life of ~8 hours, with hydrolysis of the amidoxime group as the primary degradation pathway .
  • Accelerated conditions (pH 2.0 or 9.0, 60°C) : Degradation occurs within 2 hours; use stabilizers like 1% BSA (bovine serum albumin) to prolong shelf life .

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